N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

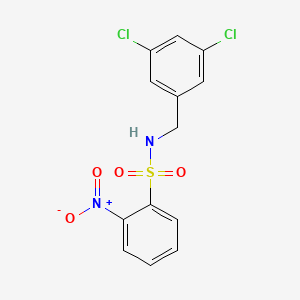

“N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide” is a chemical compound that likely contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with two chlorine atoms and a nitrobenzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzoyl chlorides and arylamine compounds . The 3,5-dichlorobenzyl component could potentially be derived from 3,5-dichlorobenzoyl chloride .科学的研究の応用

Versatility in Organic Synthesis : Nitrobenzenesulfonamides, like N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide, are versatile in the preparation of secondary amines and as protective groups for amines. Fukuyama et al. (1995) demonstrated that nitrobenzenesulfonamides, when treated with thiolates, yield secondary amines in high yields through Meisenheimer complexes. This method is significant for synthesizing complex organic molecules (Fukuyama, Jow, & Cheung, 1995).

Role in Direct Diamination : N,N-dichloro-2-nitrobenzenesulfonamide serves as an effective electrophilic nitrogen source for diamination of alpha, beta-unsaturated ketones, as demonstrated by Pei et al. (2003). This reaction proceeds without metal catalysts and under mild conditions, highlighting its utility in organic synthesis (Pei, Wei, Chen, Headley, & Li, 2003).

Bacterial Biofilm Inhibition : Abbasi et al. (2020) researched the use of nitrobenzenesulfonamides in inhibiting bacterial biofilms. Their study showed that certain derivatives exhibited significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity. This highlights its potential application in addressing bacterial resistance and biofilm-associated infections (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

Advanced Intermediates in Heterocycle Synthesis : Kisseljova et al. (2014) discovered that N-benzyl-2-nitrobenzenesulfonamides undergo intramolecular arylation, yielding benzhydrylamines. These compounds are valuable intermediates for synthesizing nitrogenous heterocycles, which are important in pharmaceutical chemistry (Kisseljova, Smyslová, & Krchňák, 2014).

Mining the Chemical Space : Fülöpová and Soural (2015) reviewed the application of nitrobenzenesulfonamides in solid-phase synthesis, emphasizing their role in producing diverse chemical scaffolds. This highlights its importance in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

作用機序

Target of Action

Similar compounds have been reported to disrupt mycobacterial energetics

Mode of Action

It is known that similar compounds can affect the energetics of mycobacterium tuberculosis . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to changes in the organism’s energy production and utilization.

Biochemical Pathways

Given the reported effects on mycobacterial energetics , it is likely that the compound affects pathways related to energy production and utilization. The downstream effects of these disruptions would depend on the specific pathways involved and could include a range of cellular changes.

Result of Action

Given the reported effects on mycobacterial energetics , it is likely that the compound leads to disruptions in normal cellular processes, potentially leading to cell death or other changes in cell behavior.

特性

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O4S/c14-10-5-9(6-11(15)7-10)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAKXRHXHCDTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2451004.png)

![1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2451011.png)

![Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2451014.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451016.png)

![1,3-Bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride](/img/structure/B2451020.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2451023.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2451024.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2451025.png)